Methyl 21-hydroxyhenicosanoate

Description

Properties

IUPAC Name |

methyl 21-hydroxyhenicosanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O3/c1-25-22(24)20-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-23/h23H,2-21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYYZXLJQNQRSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

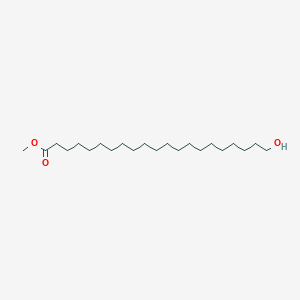

COC(=O)CCCCCCCCCCCCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 21-hydroxyhenicosanoate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 21-hydroxyhenicosanoate is a long-chain omega-hydroxy fatty acid methyl ester. Its primary characterized role in scientific literature is as a substrate for lactonizing lipase (B570770) from Pseudomonas species, which catalyzes its intramolecular transesterification to form a macrocyclic lactone, 21-docosanolide. While its direct biological activities are not extensively studied, the broader class of omega-hydroxy fatty acids and their derivatives, such as fatty acid esters of hydroxy fatty acids (FAHFAs), are recognized for their anti-inflammatory and anti-diabetic properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, putative synthesis and analytical methodologies, its role as an enzymatic substrate, and the potential, though currently speculative, biological significance of its lactonized product. The information presented herein is intended to serve as a foundational resource for researchers investigating this molecule and its potential applications in drug development and other scientific fields.

Chemical and Physical Properties

This compound is a C22 saturated fatty acid methyl ester with a terminal hydroxyl group. Its fundamental properties are summarized in the table below. It is important to note that some of these values, particularly the boiling point, are predicted and have not been experimentally verified in the available literature.

| Property | Value | Source |

| Chemical Formula | C₂₂H₄₄O₃ | [1][2] |

| Molecular Weight | 356.58 g/mol | [1][2] |

| CAS Number | 94035-98-0 | [1][2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in chloroform (B151607) and ethyl ether. Soluble in ethanol (B145695) upon heating. | [1] |

| Predicted Boiling Point | 445.8 ± 18.0 °C | [2] |

| Predicted Density | 0.908 ± 0.06 g/cm³ | [2] |

| Synonyms | 21-hydroxy Heneicosanoic Acid methyl ester, OMEGA-HYDROXY C21:0 FATTY ACID METHYL ESTER | [2] |

Synthesis and Purification

Putative Synthesis Protocol

A potential synthetic route is outlined below. This is a generalized protocol and would require optimization for this specific molecule.

-

Starting Material: 1,21-henicosanedioic acid.

-

Monomethyl Esterification: The dicarboxylic acid is first converted to its monomethyl ester. This can be achieved by reacting the diacid with a limited amount of methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or gaseous HCl. The reaction progress would be monitored by thin-layer chromatography (TLC) to maximize the yield of the monoester and minimize the formation of the diester.

-

Purification of the Monoester: The resulting mixture of diacid, monoester, and diester is separated by column chromatography on silica (B1680970) gel.

-

Selective Reduction: The free carboxylic acid group of the purified monoester is then selectively reduced to a primary alcohol. A common reagent for this transformation is borane-tetrahydrofuran (B86392) complex (BH₃·THF), which selectively reduces carboxylic acids in the presence of esters.

-

Work-up and Final Purification: The reaction is quenched, and the product is extracted. The crude this compound is then purified by column chromatography to yield the final product.

Experimental Workflow for Synthesis

Caption: A potential workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound would rely on standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.6 ppm), a triplet for the methylene (B1212753) protons adjacent to the hydroxyl group (~3.6 ppm), a triplet for the methylene protons alpha to the ester carbonyl (~2.3 ppm), and a large multiplet for the long chain of methylene protons.

-

¹³C NMR: Key signals would be observed for the ester carbonyl carbon (~174 ppm), the methoxy (B1213986) carbon (~51 ppm), the carbon bearing the hydroxyl group (~63 ppm), and a series of signals for the methylene carbons of the long chain.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for confirming the molecular weight and assessing purity. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 356.6, along with characteristic fragmentation patterns for long-chain fatty acid methyl esters.

-

Electrospray Ionization (ESI-MS): This could also be used to confirm the molecular weight, typically observing the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band for the hydroxyl group (~3300 cm⁻¹), a strong absorption for the ester carbonyl group (~1740 cm⁻¹), and C-H stretching and bending vibrations for the long alkyl chain.

Analytical Workflow

Caption: A typical analytical workflow for the characterization of this compound.

Biological Context and Activity

Substrate for Lactonizing Lipase

The most well-documented role of this compound is as a substrate for a specific extracellular lipase produced by Pseudomonas nov. sp. 109. This enzyme catalyzes an intramolecular transesterification reaction in anhydrous organic solvents, leading to the formation of the macrocyclic lactone, 21-docosanolide.

Based on the study by Ihara et al. (1991), a general protocol for the enzymatic lactonization can be outlined. The specific concentrations and conditions would require access to the original publication for precise details.

-

Enzyme Preparation: The lactonizing lipase from Pseudomonas nov. sp. 109 is purified to homogeneity.

-

Reaction Setup: A solution of this compound is prepared in an anhydrous organic solvent (e.g., hexane).

-

Enzymatic Reaction: The purified lipase is added to the substrate solution, and the reaction mixture is incubated at a controlled temperature (e.g., 40°C).

-

Reaction Monitoring: The progress of the reaction is monitored over time by taking aliquots and analyzing them by gas chromatography (GC) to quantify the decrease in the substrate and the formation of the lactone product.

-

Product Isolation: Once the reaction is complete, the enzyme is removed (e.g., by filtration), and the solvent is evaporated. The resulting 21-docosanolide can be purified by column chromatography.

Potential Biological Significance of the Resulting Macrocyclic Lactone

While the biological activity of 21-docosanolide itself has not been extensively investigated, other macrocyclic lactones are known to possess a wide range of biological activities, including antimicrobial, antifungal, and antiparasitic properties. Given the structural similarity to other bioactive macrocycles, it is plausible that 21-docosanolide could exhibit some biological effects, although this remains to be experimentally determined.

Relationship to Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

This compound belongs to the broader class of hydroxy fatty acid derivatives. A related class of lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), has been identified as endogenous signaling molecules with beneficial metabolic effects. These molecules have demonstrated anti-diabetic and anti-inflammatory activities. While this compound is a simpler molecule, its endogenous presence or the possibility of it being a precursor to more complex signaling lipids warrants further investigation.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the known anti-inflammatory effects of other lipid molecules, a hypothetical signaling pathway for a derivative of this compound (e.g., the free acid or its lactone) could involve the modulation of inflammatory cascades. This is a speculative pathway presented for illustrative purposes.

Caption: A hypothetical anti-inflammatory signaling pathway for a bioactive derivative.

Conclusion and Future Directions

This compound is a chemically defined omega-hydroxy fatty acid methyl ester with a confirmed role as a substrate for bacterial lactonizing lipase. While its own biological activities remain largely unexplored, its relationship to the broader class of bioactive lipids, such as FAHFAs, and the potential for its macrocyclic lactone product to exhibit biological effects, make it a molecule of interest for further research. Future studies should focus on developing a robust and scalable synthesis, comprehensive analytical characterization, and a thorough investigation of the biological activities of both this compound and its derivative, 21-docosanolide. Such research could uncover novel therapeutic applications for these long-chain fatty acid derivatives.

References

Unveiling the Natural Origins of Methyl 21-hydroxyhenicosanoate: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural sources of Methyl 21-hydroxyhenicosanoate. It is important to note that this compound is not found as a free, naturally occurring compound in biological systems. Instead, its precursor, 21-hydroxyhenicosanoic acid, is a constituent of the complex plant biopolymer suberin. The methyl ester is subsequently formed during the analytical chemical processing of this polymer.

Natural Occurrence: The Suberin Biopolymer

21-Hydroxyhenicosanoic acid is a long-chain ω-hydroxy fatty acid that has been identified as a monomeric component of suberin, a complex polyester (B1180765) found in the cell walls of certain plant tissues. Suberin acts as a protective barrier, regulating the transport of water and solutes and defending against pathogens. It is prominently found in the bark of trees, the skin of tubers, and in the endodermis and exodermis of roots.

One of the most well-documented sources of 21-hydroxyhenicosanoic acid is the cork from the cork oak tree, Quercus suber.[1] The analysis of suberin from various plant sources often involves a depolymerization step, typically through transesterification, which breaks the ester bonds within the polymer and converts the constituent fatty acids into their corresponding methyl esters for analysis by gas chromatography-mass spectrometry (GC-MS). It is during this analytical procedure that this compound is generated.

Quantitative Data on 21-hydroxyhenicosanoic Acid in Plant Suberin

The following table summarizes the quantitative data available for 21-hydroxyhenicosanoic acid as a component of suberin in Quercus suber. It is important to reiterate that the data is for the parent hydroxy acid, which is detected as its methyl ester derivative after analysis.

| Plant Species | Tissue | Method of Analysis | Concentration of 21-hydroxyhenicosanoic acid (% of total suberin monomers) | Reference |

| Quercus suber L. | Cork | Gradual Alkaline Methanolysis followed by GC-MS | Present (quantitative value not specified in the abstract) | [1][2] |

Further research is required to quantify the abundance of 21-hydroxyhenicosanoic acid in the suberin of a wider range of plant species.

Experimental Protocols

The identification and quantification of 21-hydroxyhenicosanoic acid from natural sources as this compound involves the extraction and depolymerization of the suberin polymer, followed by derivatization and chromatographic analysis.

Isolation and Depolymerization of Suberin

A common method for the analysis of suberin monomers is alkaline methanolysis.[1][2]

Objective: To break the ester linkages within the suberin polymer and convert the constituent monomers into their methyl ester derivatives.

Materials:

-

Extractive-free plant tissue (e.g., Quercus suber cork)

-

Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (e.g., 1 M)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Internal standard (e.g., tetracosane)

Procedure:

-

Finely ground, extractive-free plant tissue is refluxed with 1 M sodium methoxide in methanol.

-

The reaction mixture is then neutralized with acid and partitioned between dichloromethane and a saturated NaCl solution.

-

The organic phase, containing the methyl esters of the suberin monomers, is collected.

-

The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

An internal standard is added to the residue for quantification purposes.

Derivatization and GC-MS Analysis

To improve the volatility and chromatographic behavior of the hydroxy fatty acid methyl esters, they are often derivatized to protect the free hydroxyl groups.

Objective: To convert the hydroxyl groups of the methyl ester monomers into trimethylsilyl (B98337) (TMS) ethers for GC-MS analysis.

Materials:

-

Suberin monomer extract (as methyl esters)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Procedure:

-

The dried extract from the depolymerization step is dissolved in pyridine.

-

BSTFA is added to the solution.

-

The mixture is heated to facilitate the derivatization of the hydroxyl groups to TMS ethers.

-

The derivatized sample is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Parameters (Example):

-

Column: HP-5 capillary column (or equivalent)

-

Carrier Gas: Helium

-

Injector Temperature: 250 °C

-

Oven Program: A temperature gradient suitable for the separation of long-chain fatty acid derivatives (e.g., initial temperature of 150°C, ramped to 300°C).

-

Mass Spectrometer: Operated in electron impact (EI) mode, scanning a mass range of m/z 50-600.

Identification of this compound-TMS ether is achieved by comparing its mass spectrum and retention time with that of an authentic standard or by interpretation of its fragmentation pattern.

Visualizing the Process and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of 21-hydroxyhenicosanoic acid from a natural source, which results in the formation of this compound for analysis.

Suberin Biosynthesis Signaling Pathway

The biosynthesis of 21-hydroxyhenicosanoic acid is part of the broader suberin biosynthetic pathway in plants. This pathway involves the synthesis of very-long-chain fatty acids (VLCFAs) and their subsequent modification. The following diagram provides a simplified overview of the key steps leading to the formation of ω-hydroxy acids, the precursors to the suberin polymer.

References

An In-depth Technical Guide to Methyl 21-hydroxyhenicosanoate (CAS: 94035-98-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 21-hydroxyhenicosanoate is a long-chain omega-hydroxy fatty acid methyl ester. While specific biological roles in complex signaling pathways have not been extensively documented in publicly available literature, its primary significance in scientific research lies in its use as a specific substrate for certain microbial enzymes. This technical guide provides a comprehensive overview of the known properties and applications of this compound, with a focus on its role in enzymatic reactions.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these values are predicted and have not been experimentally verified in available literature.

| Property | Value | Source |

| CAS Number | 94035-98-0 | --INVALID-LINK-- |

| Molecular Formula | C22H44O3 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 356.58 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Boiling Point | 445.8 ± 18.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 0.908 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in chloroform. Soluble in ethanol (B145695) upon heating. Soluble in ethyl ether. | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

Spectroscopic Data

Biological Activity and Applications

The primary documented application of this compound is as a substrate for a specific lactonizing lipase (B570770).

Enzymatic Lactonization

This compound serves as a substrate for an extracellular lipase produced by Pseudomonas nov. sp. 109. This enzyme catalyzes an intramolecular transesterification reaction, converting the linear hydroxy ester into a macrocyclic lactone, primarily a monomer lactone, and to a lesser extent, a dimer lactone (diolide). This reaction is significant in the study of lipase specificity and the enzymatic synthesis of macrocyclic lactones, which are of interest in the fragrance and pharmaceutical industries.

The following diagram illustrates the enzymatic conversion of this compound.

Caption: Enzymatic conversion of this compound.

Experimental Protocols

The following is a detailed methodology for an assay to determine the lactonizing activity of lipase using this compound as a substrate, based on the work of Ihara et al. (1991).

Assay for Lactonizing Activity

Objective: To quantify the formation of lactones from this compound by a lipase.

Materials:

| Reagent/Material | Specifications |

| This compound | Substrate |

| Lipase preparation (e.g., crude lipase P) | Enzyme source |

| Dry Hexane | Anhydrous solvent |

| Gas Chromatograph (GC) | Analytical instrument |

Procedure:

-

Reaction Setup:

-

Prepare a 1 mM solution of this compound in dry hexane.

-

Add 200 mg of crude lipase P to 20 ml of the substrate solution.

-

-

Incubation:

-

Incubate the reaction mixture at 40°C.

-

-

Analysis:

-

At specified time intervals, withdraw aliquots of the reaction mixture.

-

Analyze the samples by gas chromatography to determine the amounts of the corresponding monomer lactone and diolide formed.

-

The workflow for this experimental protocol is depicted below.

Caption: Workflow for the lactonizing lipase activity assay.

Conclusion

This compound is a valuable tool for studying specific enzymatic reactions, particularly those involving lipases with lactonizing capabilities. While its broader biological role is not yet well-defined, its utility as a chemical probe in enzymology is clearly established. Further research is needed to explore other potential biological activities and to fully characterize its physicochemical and spectroscopic properties.

An In-Depth Technical Guide to the Identification of Omega-hydroxy C21:0 Fatty Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for identifying Omega-hydroxy C21:0 fatty acid methyl ester (methyl 21-hydroxyhenicosanoate). Given the rarity of this specific very-long-chain fatty acid (VLCFA), this document combines established analytical principles for VLCFA analysis with the known chemical properties of the target molecule.

Introduction

Omega-hydroxy C21:0 fatty acid (21-hydroxyhenicosanoic acid) is a saturated very-long-chain fatty acid characterized by a 21-carbon backbone with a hydroxyl group at the terminal (omega) carbon. Its methyl ester, this compound, is the derivatized form typically used for analysis by gas chromatography-mass spectrometry (GC-MS). The identification and quantification of such molecules are crucial in lipidomics research, as VLCFAs are integral to cellular structure and signaling. While specific biological roles for Omega-hydroxy C21:0 are not widely documented, it is understood to be a product of the omega-oxidation pathway, an alternative to beta-oxidation for fatty acid metabolism.

Biological Context: The Omega-Oxidation Pathway

Omega-oxidation primarily occurs in the endoplasmic reticulum of liver and kidney cells. It serves as a metabolic route for fatty acids that are not efficiently degraded by beta-oxidation. The pathway involves a series of enzymatic reactions that convert the terminal methyl group of a fatty acid into a carboxylic acid, forming a dicarboxylic acid that can then enter the beta-oxidation pathway.

Analytical Identification Workflow

The identification of Omega-hydroxy C21:0 fatty acid methyl ester from a biological matrix is a multi-step process. It involves lipid extraction, derivatization to enhance volatility for gas chromatography, and finally, analysis by mass spectrometry for structural confirmation.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of very-long-chain and hydroxy fatty acids.

This protocol is based on the widely used Folch method for liquid-liquid extraction.

-

Sample Preparation : To 100 µL of plasma in a glass tube, add an appropriate internal standard (e.g., a known amount of heptadecanoic acid, C17:0).

-

Solvent Addition : Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) mixture. Vortex thoroughly for 2 minutes to ensure monophasic mixing and protein precipitation.

-

Phase Separation : Add 0.5 mL of 0.9% NaCl solution to induce phase separation. Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes.

-

Lipid Collection : Carefully aspirate the upper aqueous layer. Collect the lower organic phase, which contains the total lipids, into a clean glass tube.

-

Drying : Evaporate the solvent to dryness under a stream of nitrogen at 40°C. The dried lipid extract is now ready for saponification.

This two-step derivatization is crucial. The carboxylic acid is first converted to a methyl ester (FAME), and the hydroxyl group is then silylated to increase volatility and thermal stability for GC-MS analysis.

Step A: Acid-Catalyzed Methylation

-

Reagent Preparation : Prepare a 5% (v/v) solution of acetyl chloride in methanol. This generates anhydrous methanolic HCl, a potent esterifying agent.

-

Reaction : Re-dissolve the dried lipid extract from Protocol 1 in 1 mL of the 5% acetyl chloride in methanol solution.

-

Incubation : Securely cap the tube and heat at 80°C for 1 hour.

-

Extraction : After cooling, add 1.5 mL of deionized water and 1.5 mL of hexane (B92381). Vortex vigorously for 1 minute.

-

Collection : Centrifuge at 1,500 x g for 5 minutes. Carefully transfer the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs) to a new vial.

-

Drying : Evaporate the hexane under a stream of nitrogen.

Step B: Silylation of Hydroxyl Group

-

Reagent Addition : To the dried FAMEs, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (as a catalyst).

-

Reaction : Cap the vial tightly and heat at 60°C for 30 minutes.

-

Analysis : After cooling, the sample containing the TMS-derivatized FAMEs is ready for immediate injection into the GC-MS.

Data Presentation and Interpretation

Identification of the target analyte is based on two key pieces of information from the GC-MS analysis: the gas chromatographic retention time and the mass spectrum.

For very-long-chain fatty acid methyl esters, a high-temperature, non-polar or medium-polarity capillary column is recommended.

| GC Parameter | Illustrative Value/Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temp. | 280°C |

| Oven Program | Start at 150°C, hold for 2 min, ramp to 320°C at 5°C/min, hold for 10 min |

| Est. Retention Time | ~25-30 minutes (illustrative) |

Table 1: Illustrative Gas Chromatography Conditions.

The mass spectrum provides the structural fingerprint of the molecule. For the TMS-derivatized this compound, specific fragmentation patterns are expected under electron ionization (EI).

| Analyte Property | Value |

| Chemical Formula | C22H44O3 |

| Molecular Weight (as FAME) | 356.58 g/mol |

| Chemical Formula (as FAME-TMS) | C25H52O3Si |

| Molecular Weight (as FAME-TMS) | 428.76 g/mol |

Table 2: Physicochemical Properties of the Analyte and its Derivative.

The mass spectrum of a TMS-derivatized omega-hydroxy FAME is characterized by specific ions resulting from alpha-cleavages around the derivatized hydroxyl group and the methyl ester group.

| Predicted m/z | Interpretation | Significance |

| 428 | Molecular Ion [M]+• | Often low abundance for long-chain silanes |

| 413 | [M-15]+ | Loss of a methyl group from TMS |

| 325 | [M-103]+ | Loss of the terminal CH2-O-TMS group |

| 103 | [CH2OSi(CH3)3]+ | Characteristic ion for a terminal TMS ether |

| 73 | [Si(CH3)3]+ | Common fragment for TMS derivatives |

Table 3: Predicted Key Mass Fragments for Identification.

Disclaimer : The quantitative data, retention times, and mass spectral fragments presented in this guide are illustrative and based on the analysis of similar long-chain hydroxy fatty acids. Due to the specific nature of Omega-hydroxy C21:0 fatty acid, empirical determination using a synthesized analytical standard is required for definitive identification and quantification.

The Discovery and Significance of Omega-Hydroxy Fatty Acids in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-hydroxy fatty acids (ω-hydroxy FAs) are aliphatic carboxylic acids hydroxylated at their terminal (omega) carbon. In the plant kingdom, they are fundamental monomers for the biosynthesis of the extracellular lipid polyesters, cutin and suberin. These biopolymers form protective barriers on the aerial surfaces (cuticle) and in subterranean or wounded tissues (suberized layers), respectively, playing critical roles in preventing water loss, controlling gas exchange, and defending against pathogens. The discovery and characterization of these molecules and their biosynthetic pathways, pioneered by researchers like P.E. Kolattukudy in the 1970s, have unveiled a complex network of enzymatic reactions crucial for plant survival. This guide provides an in-depth overview of the discovery, biosynthesis, and analysis of ω-hydroxy FAs in plants, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying biochemical processes.

Discovery and Early Research

The investigation into the chemical nature of the plant cuticle led to the discovery of its primary structural component, cutin. Early research, notably by Kolattukudy and Walton, established that cutin is a polyester (B1180765) composed mainly of inter-esterified C16 and C18 fatty acids that are functionalized with hydroxyl and epoxy groups.[1] A key breakthrough was the identification of ω-hydroxy fatty acids as major constituents, forming the backbone of this protective polymer.[1] Subsequent work on suberin, a related polymer found in roots and wound periderms, revealed a similar composition but with a higher proportion of very-long-chain (C20-C24) ω-hydroxy FAs and α,ω-dicarboxylic acids.[1][2] These foundational studies established that the terminal hydroxylation of fatty acids is a pivotal biochemical step in the formation of plant barrier polymers.

Biosynthesis of Omega-Hydroxy Fatty Acids

The synthesis of ω-hydroxy FAs is a multi-step process primarily localized to the endoplasmic reticulum (ER) of epidermal cells for cutin and specific root or periderm cells for suberin.[1] The pathway begins with C16 (palmitic) and C18 (oleic) fatty acids synthesized in the plastid.

The core reaction is the terminal hydroxylation of these fatty acids, a monooxygenase reaction catalyzed by specific cytochrome P450 enzymes.[3]

-

Omega-Hydroxylation: Enzymes from the CYP86 clan of P450s, particularly the CYP86A and CYP86B subfamilies, are major ω-hydroxylases involved in suberin biosynthesis.[4][5] For instance, CYP86A1 in Arabidopsis and its homolog CYP86A33 in potato are essential for producing ω-hydroxy FA suberin monomers.[4][5] The CYP704B family is also crucial for ω-hydroxylation of long-chain fatty acids, particularly for anther cutin and pollen exine formation.[6]

-

Further Modifications: Following ω-hydroxylation, the fatty acids can undergo further modifications, including mid-chain hydroxylation or epoxidation, catalyzed by other P450s (e.g., CYP77A family for cutin) or peroxygenases.

-

Oxidation to Diacids: The terminal hydroxyl group can be further oxidized to a carboxylic acid, forming α,ω-dicarboxylic acids, which are characteristic monomers of suberin. This conversion is catalyzed by ω-hydroxy fatty acid dehydrogenase and a subsequent ω-oxo acid dehydrogenase.

Signaling Pathway Diagram

References

- 1. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. CYP86A33-targeted gene silencing in potato tuber alters suberin composition, distorts suberin lamellae, and impairs the periderm's water barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

The Hypothesized Role of Methyl 21-hydroxyhenicosanoate in Lipid Metabolism: A Technical Guide

Disclaimer: Research directly investigating the role of Methyl 21-hydroxyhenicosanoate in lipid metabolism is currently limited. This document synthesizes information from related fields of study, including the metabolism of very-long-chain fatty acids (VLCFAs), omega-hydroxy fatty acids, and fatty acid methyl esters (FAMEs), to propose a hypothesized role and metabolic pathway for this compound. The experimental protocols provided are established methods in lipid research that can be adapted to test these hypotheses.

Introduction

This compound is a 21-carbon saturated fatty acid methyl ester with a hydroxyl group at the omega (ω) position. As a very-long-chain fatty acid (VLCFA) derivative, it is situated at the crossroads of several key lipid metabolic pathways. Understanding its potential role is crucial for researchers in metabolic diseases, drug discovery, and nutritional science. This technical guide will explore the hypothesized metabolic fate of this compound, its potential signaling roles, and provide detailed experimental protocols for its investigation.

Hypothesized Role and Metabolic Pathways

Based on the metabolism of related VLCFAs and ω-hydroxy fatty acids, we can propose a metabolic pathway for this compound.

1. Cellular Uptake and Hydrolysis:

It is hypothesized that upon entering the cell, this compound is first hydrolyzed by esterases to yield 21-hydroxyhenicosanoic acid and methanol. 21-hydroxyhenicosanoic acid is the primary molecule expected to enter downstream metabolic pathways.

2. Omega (ω)-Oxidation Pathway:

The presence of the ω-hydroxyl group strongly suggests that 21-hydroxyhenicosanoic acid is a substrate for the ω-oxidation pathway. This pathway is an alternative to the more common beta (β)-oxidation, particularly for very-long-chain fatty acids.

-

Step 1: Oxidation to an Aldehyde: The terminal hydroxyl group of 21-hydroxyhenicosanoic acid is oxidized to an aldehyde by an alcohol dehydrogenase.

-

Step 2: Oxidation to a Dicarboxylic Acid: The resulting aldehyde is further oxidized to a dicarboxylic acid, heneicosanedioic acid, by an aldehyde dehydrogenase.

-

Step 3: Peroxisomal β-Oxidation: Heneicosanedioic acid can then undergo β-oxidation from both ends of the molecule within the peroxisomes. This process would lead to the chain-shortening of the dicarboxylic acid, producing shorter-chain dicarboxylic acids and acetyl-CoA.

3. Potential Signaling Roles:

Long-chain fatty acids and their derivatives can act as signaling molecules, often by activating nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). It is plausible that 21-hydroxyhenicosanoic acid or its metabolites could modulate the activity of these receptors, thereby influencing the expression of genes involved in lipid metabolism.

Quantitative Data on a Related Fatty Acid Methyl Ester

| Parameter | Control | PAME (10 µM) | PAME (50 µM) | PAME (100 µM) |

| Lipid Droplet Quantitation (Oil Red O staining) | 100 ± 5 | 125 ± 7 | 160 ± 9 | 175 ± 11 |

| PPARγ mRNA expression (fold change) | 1.0 | 1.8 ± 0.2 | 2.5 ± 0.3 | 2.8 ± 0.4 |

| Gpd1 mRNA expression (fold change) | 1.0 | 1.5 ± 0.1 | 2.1 ± 0.2 | 2.3 ± 0.2 |

| Data are presented as mean ± SEM and are hypothetical, based on trends observed in published studies on PAME. *p < 0.05, *p < 0.01 compared to control. |

This table demonstrates how a fatty acid methyl ester can influence lipid accumulation and the expression of key genes involved in adipogenesis. Similar quantitative analyses would be essential to elucidate the specific effects of this compound.

Experimental Protocols

To investigate the role of this compound in lipid metabolism, a series of in vitro experiments can be conducted.

Protocol 1: Induction of Lipid Accumulation in Hepatocytes

This protocol is designed to assess the effect of this compound on lipid accumulation in a liver cell line, such as HepG2.

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Seed cells in 24-well plates. Once they reach 70-80% confluency, treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 24-48 hours. A vehicle control (e.g., ethanol (B145695) or DMSO) should be included.

-

Lipid Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Stain for neutral lipids using Oil Red O or BODIPY 493/503.

-

-

Quantification:

-

For Oil Red O, elute the stain with isopropanol (B130326) and measure the absorbance at approximately 510 nm.

-

For BODIPY, capture fluorescent images and quantify the fluorescence intensity using image analysis software.

-

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol measures changes in the expression of genes involved in lipid metabolism in response to this compound treatment.

-

Cell Treatment: Treat HepG2 cells with this compound as described in Protocol 1.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative real-time PCR using primers for target genes such as PPARα, SREBP-1c, FASN, ACACA, CPT1A, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 3: Fatty Acid Oxidation Assay

This protocol measures the rate of fatty acid oxidation in cells treated with this compound.

-

Cell Treatment: Culture cells (e.g., C2C12 myotubes or HepG2 cells) in the presence or absence of this compound.

-

Radiolabeling: Incubate the cells with a radiolabeled fatty acid, such as [1-14C]palmitic acid or [9,10-3H]palmitic acid.

-

Measurement of Oxidation:

-

For 14C-labeled substrates, measure the production of 14CO2 (complete oxidation) and acid-soluble metabolites (incomplete oxidation).

-

For 3H-labeled substrates, measure the production of 3H2O.

-

-

Data Analysis: Normalize the rate of fatty acid oxidation to the total protein content of the cell lysate.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical structure of this compound strongly suggests its involvement in the ω-oxidation pathway of very-long-chain fatty acids. Furthermore, the potential for this molecule or its metabolites to act as signaling molecules warrants investigation. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate the precise role of this compound in lipid metabolism. Future studies should focus on in vivo models to understand its physiological relevance and potential as a therapeutic agent for metabolic disorders. The exploration of this and other novel fatty acid derivatives will undoubtedly deepen our understanding of the complex and intricate network of lipid metabolism.

An In-depth Technical Guide on Heneicosanoic Acid, 21-hydroxy-, Methyl Ester

This technical guide provides a comprehensive overview of the characteristics, synthesis, and biological significance of heneicosanoic acid, 21-hydroxy-, methyl ester. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biochemical pathways.

Physicochemical Characteristics

Table 1: General and Physicochemical Properties

| Property | Value | Source/Citation |

| Chemical Name | Heneicosanoic acid, 21-hydroxy-, methyl ester | N/A |

| Synonyms | Methyl 21-hydroxyheneicosanoate | [1][2] |

| CAS Number | 94035-98-0 | [1][2] |

| Molecular Formula | C₂₂H₄₄O₃ | [1][2] |

| Molecular Weight | 356.6 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | 445.8 ± 18.0 °C (Predicted) | N/A |

| Solubility | Soluble in Chloroform and Ethyl Ether. Soluble in Ethanol upon heating. | [1] |

| Purity | ≥98% (Commercially available) | [3] |

| Storage Conditions | -20°C | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for heneicosanoic acid, 21-hydroxy-, methyl ester are not widely published. However, characteristic spectral features can be inferred from the analysis of similar long-chain fatty acid methyl esters and ω-hydroxy fatty acids.

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | - A singlet around 3.67 ppm corresponding to the methyl ester protons (-COOCH₃).- A triplet around 3.64 ppm for the methylene (B1212753) protons adjacent to the terminal hydroxyl group (-CH₂OH).- A triplet around 2.30 ppm for the methylene protons α to the carbonyl group (-CH₂COOCH₃).- A large multiplet between 1.25-1.63 ppm for the numerous methylene protons of the long aliphatic chain. |

| ¹³C NMR | - A peak around 174 ppm for the carbonyl carbon of the ester group.- A peak around 63 ppm for the terminal carbon bearing the hydroxyl group.- A peak around 51 ppm for the methyl carbon of the ester group.- A series of peaks between 25-35 ppm for the methylene carbons of the aliphatic chain. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) is expected at m/z 356.6.- Characteristic fragmentation patterns for long-chain fatty acid methyl esters, including a prominent peak at m/z 74 (McLafferty rearrangement) and a series of peaks differing by 14 Da (-CH₂-). |

| Infrared (IR) Spectroscopy | - A broad absorption band around 3300-3500 cm⁻¹ due to the O-H stretching of the hydroxyl group.- A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.- C-H stretching vibrations in the 2850-2960 cm⁻¹ region.- A C-O stretching band around 1170 cm⁻¹. |

Biological Significance and Signaling Pathway

The primary documented biological role of heneicosanoic acid, 21-hydroxy-, methyl ester is its function as a substrate for a specific lactonizing lipase (B570770) produced by the bacterium Pseudomonas nov. sp. 109. This enzyme catalyzes the intramolecular transesterification of the ω-hydroxy fatty acid methyl ester to form a macrocyclic lactone, specifically a 22-membered macrolide, with the concurrent release of methanol (B129727).[1][4][5]

Macrocyclic lactones are a diverse class of molecules with a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[6][7][8] They are of significant interest in drug development due to their unique structural features and potent biological effects.[6][7][8] The enzymatic synthesis of these macrolides using lipases is an area of active research, offering a green and stereoselective alternative to chemical synthesis.

Long-chain ω-hydroxy fatty acids themselves are important biological molecules, serving as precursors for the biosynthesis of cutin and suberin in plants, which are essential components of the plant cuticle and root, respectively. In mammals, they are involved in various physiological processes.[9][10][11]

Below is a diagram illustrating the enzymatic conversion of heneicosanoic acid, 21-hydroxy-, methyl ester into a macrocyclic lactone.

Caption: Enzymatic conversion of the substrate to a macrocyclic lactone.

Experimental Protocols

Synthesis of Heneicosanoic Acid, 21-hydroxy-, Methyl Ester (Adapted Protocol)

This protocol is a generalized procedure for the synthesis of ω-hydroxy fatty acid methyl esters and would require optimization for this specific compound.

Workflow for Synthesis

Caption: A generalized workflow for the synthesis of the target compound.

Methodology:

-

Mono-methylation of Heneicosanedioic Acid:

-

Dissolve heneicosanedioic acid in a minimal amount of a suitable solvent (e.g., methanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for a specific time, monitoring the reaction progress by TLC to maximize the formation of the mono-methyl ester.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the mono-methyl ester by column chromatography.

-

-

Reduction of the Free Carboxylic Acid:

-

Dissolve the purified mono-methyl heneicosanedioate in a dry, aprotic solvent (e.g., THF).

-

Slowly add a reducing agent (e.g., borane-tetrahydrofuran (B86392) complex) at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with methanol and then water.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the crude product under reduced pressure.

-

Purify the final product, heneicosanoic acid, 21-hydroxy-, methyl ester, by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Lipase-Catalyzed Lactonization Assay (Adapted Protocol)

This is a general protocol for assaying the lactonizing activity of a lipase and would require optimization for the specific enzyme and substrate.[4][5][12][13][14]

Workflow for Lipase Assay

Caption: A generalized workflow for the lipase-catalyzed lactonization assay.

Methodology:

-

Reaction Setup:

-

Prepare a stock solution of heneicosanoic acid, 21-hydroxy-, methyl ester in a dry organic solvent (e.g., hexane (B92381) or toluene).

-

Add a known amount of lipase (either free or immobilized) to the reaction vessel.

-

Incubate the reaction mixture at the optimal temperature for the lipase (e.g., 40-60°C) with constant stirring or shaking.

-

-

Monitoring the Reaction:

-

Withdraw aliquots from the reaction mixture at various time intervals.

-

Quench the reaction in the aliquots by adding a suitable solvent or by heat inactivation of the enzyme.

-

Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor the decrease in the substrate concentration and the increase in the macrocyclic lactone product concentration.

-

-

Quantification:

-

Use an internal standard for accurate quantification by GC or HPLC.

-

Calculate the initial reaction rate and specific activity of the lipase based on the rate of product formation or substrate consumption.

-

Conclusion

Heneicosanoic acid, 21-hydroxy-, methyl ester is a valuable long-chain ω-hydroxy fatty acid that serves as a key substrate for the enzymatic synthesis of macrocyclic lactones. While detailed experimental data for this specific compound are limited in public literature, its physicochemical properties and biological role can be understood through the study of analogous compounds and the enzymes that act upon it. Further research into the synthesis, spectroscopic characterization, and biological activities of this molecule and its lactonized product could open new avenues in the fields of biotechnology and drug development.

References

- 1. dspace.ncl.res.in:8080 [dspace.ncl.res.in:8080]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of a novel macrolactone by lipase-catalyzed intra-esterification of hydroxy-fatty acid in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. Pharmacokinetic features of the antiparasitic macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Significance of long chain polyunsaturated fatty acids in human health - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 10. academic.oup.com [academic.oup.com]

- 11. Production of long-chain hydroxy fatty acids by microbial conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of a lipase from a newly isolated Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. arrow.tudublin.ie [arrow.tudublin.ie]

Methodological & Application

Application Note: Gas Chromatography Analysis of Long-Chain Fatty Acid Methyl Esters (FAMEs)

Introduction

The analysis of long-chain fatty acid methyl esters (FAMEs) is a critical process in various fields, including food science, biofuel development, and clinical diagnostics. Gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometer (MS) is the most common and robust technique for the qualitative and quantitative analysis of FAMEs.[1][2][3] This application note provides detailed protocols for the preparation and analysis of long-chain FAMEs by GC, addressing common challenges and offering troubleshooting guidance. The methodologies described are intended for researchers, scientists, and drug development professionals.

Fatty acids are typically derivatized to their corresponding methyl esters to increase their volatility and thermal stability, making them amenable to GC analysis.[1][3] The choice of derivatization method and GC parameters is crucial for achieving accurate and reproducible results, especially when dealing with complex matrices or polyunsaturated fatty acids (PUFAs), which can be prone to degradation at high temperatures.[4][5]

Experimental Protocols

This section details the necessary steps for sample preparation (derivatization) and subsequent GC analysis of long-chain FAMEs.

Protocol 1: Acid-Catalyzed Derivatization

This protocol is suitable for a wide range of sample matrices. Boron trifluoride (BF3) in methanol (B129727) is a common and effective reagent for the esterification of fatty acids.[6]

Materials:

-

Sample containing lipids

-

Methanol

-

Boron trifluoride-methanol solution (14% w/v)[6]

-

Hexane (B92381) or Heptane

-

Saturated Sodium Chloride solution

-

Anhydrous Sodium Sulfate (B86663)

-

Internal Standard (e.g., C17:0 or C19:0 fatty acid)

-

Glass reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the lipid-containing sample into a glass reaction vial. If the sample is not in a lipid form, a prior lipid extraction step is required.

-

Internal Standard Addition: Add a known amount of the internal standard to the sample. The internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and injection volume.[7]

-

Saponification (for glycerides): If the sample contains triglycerides, add 1 mL of 0.5 M NaOH in methanol. Heat at 80-100°C for 5-10 minutes to saponify the glycerides.

-

Methylation: Add 2 mL of 14% BF3-methanol solution to the vial.[6] Cap the vial tightly and heat at 65°C for 20 minutes in a heating block or water bath.[6]

-

Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Final Sample: Transfer the dried hexane extract to a GC autosampler vial for analysis.

Protocol 2: Base-Catalyzed Derivatization

This method is rapid and is often used for samples that do not contain significant amounts of free fatty acids.

Materials:

-

Sample containing lipids (oils or fats)

-

Sodium methoxide (B1231860) solution (0.5 M in methanol)

-

Hexane

-

Internal Standard (e.g., C17:0 or C19:0 methyl ester)

-

Glass reaction vials with PTFE-lined caps

-

Vortex mixer

Procedure:

-

Sample Preparation: Dissolve a known amount of the oil or fat sample in hexane in a glass reaction vial.

-

Internal Standard Addition: Add a known amount of the internal standard methyl ester to the sample.

-

Transesterification: Add 100 µL of 0.5 M sodium methoxide solution.[6] Cap the vial and vortex vigorously for 2 minutes at room temperature.[6]

-

Phase Separation: Allow the phases to separate. The upper hexane layer contains the FAMEs.

-

Final Sample: Carefully transfer the upper hexane layer to a GC autosampler vial for analysis.

GC-FID Analysis Conditions

The following table summarizes typical GC-FID conditions for the analysis of long-chain FAMEs. These parameters may need to be optimized depending on the specific column and analytes.

| Parameter | Recommended Conditions |

| GC System | Agilent 7890B or equivalent |

| Column | Highly polar capillary column (e.g., DB-FATWAX UI, HP-88, TRACE TR-FAME)[3][8] |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |

| Carrier Gas | Helium or Hydrogen[9][10] |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 to 100:1 (can be optimized)[9] |

| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 5°C/min to 240°C, hold for 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280°C[9] |

| Makeup Gas | Nitrogen |

Data Presentation

Quantitative analysis of FAMEs is typically performed by comparing the peak areas of the analytes to that of an internal standard. The relative response factor (RRF) for each FAME should be determined for accurate quantification.

Table 1: Example Quantitative Data for a Standard FAME Mix

| Fatty Acid Methyl Ester | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| C16:0 (Palmitate) | 12.5 | 150000 | 50 |

| C18:0 (Stearate) | 15.2 | 145000 | 50 |

| C18:1n9c (Oleate) | 15.8 | 180000 | 50 |

| C18:2n6c (Linoleate) | 16.5 | 175000 | 50 |

| C20:4n6 (Arachidonate) | 19.8 | 160000 | 50 |

| C22:6n3 (DHA) | 22.1 | 155000 | 50 |

| C17:0 (Internal Std) | 13.9 | 165000 | 50 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of long-chain FAMEs.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues encountered during FAME analysis.

Conclusion

The accurate and precise analysis of long-chain FAMEs by gas chromatography is achievable with careful attention to sample preparation and analytical methodology. The protocols and troubleshooting guides provided in this application note serve as a comprehensive resource for researchers and scientists. Optimization of derivatization conditions and GC parameters for specific sample matrices is essential for obtaining high-quality, reliable data. The use of an appropriate internal standard is highly recommended to ensure the accuracy of quantitative results.

References

- 1. gcms.cz [gcms.cz]

- 2. shimadzu.com [shimadzu.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. An improved method for determining medium- and long-chain FAMEs using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. benchchem.com [benchchem.com]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. static.igem.org [static.igem.org]

Application Notes and Protocols for the Derivatization of Fatty Acids to FAMEs for GC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of fatty acids by gas chromatography (GC) is a fundamental technique in various scientific disciplines, including food science, clinical diagnostics, and drug development. However, the direct analysis of free fatty acids can be challenging due to their high polarity, which can lead to poor peak shape and adsorption issues on the GC column.[1][2] To overcome these limitations, fatty acids are typically converted into their more volatile and less polar fatty acid methyl esters (FAMEs) prior to analysis.[2][3] This derivatization process improves chromatographic resolution, enhances sensitivity, and allows for accurate quantification.[2]

This document provides detailed application notes and protocols for the most common methods of derivatizing fatty acids to FAMEs, including acid-catalyzed esterification/transesterification and base-catalyzed transesterification.

Principles of Derivatization

The conversion of fatty acids and their glycerides (triglycerides, diglycerides, and monoglycerides) into FAMEs involves two primary reaction types:

-

Esterification: This reaction converts free fatty acids (FFAs) into FAMEs in the presence of an alcohol (typically methanol) and an acid catalyst.[4]

-

Transesterification: This process converts glycerides into FAMEs by reaction with an alcohol in the presence of an acid or base catalyst.[5][6]

The choice of method depends on the nature of the sample. For samples containing only free fatty acids, a simple acid-catalyzed esterification is sufficient. For samples containing glycerides, a transesterification method is required. Often, a two-step process involving saponification (hydrolysis of glycerides with a base) to release free fatty acids, followed by acid-catalyzed esterification, is employed for complex lipid mixtures to ensure all fatty acids are converted to FAMEs.[2]

Experimental Protocols

Several reagents and methods can be employed for the derivatization of fatty acids. Below are detailed protocols for commonly used techniques. It is crucial to use high-quality reagents with low moisture content, as water can hinder the esterification reaction.[1]

Protocol 1: Acid-Catalyzed Esterification/Transesterification using Boron Trifluoride (BF₃)-Methanol

Boron trifluoride in methanol (B129727) is a widely used and effective reagent for the rapid esterification of free fatty acids and transesterification of glycerides.[7][8]

Materials:

-

Sample containing fatty acids (1-25 mg)

-

Boron trifluoride-methanol (BF₃-Methanol) solution, 12-14% w/w

-

Hexane (B92381) or Heptane, GC grade

-

Saturated sodium chloride (NaCl) solution or water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge (optional)

Procedure:

-

Weigh 1-25 mg of the lipid sample into a screw-cap reaction vial.

-

Add 2 mL of 12-14% BF₃-methanol reagent to the vial.

-

Tightly cap the vial and heat at 60-100°C for 5-10 minutes. For complex lipids or to ensure complete reaction, the incubation time can be extended.

-

Cool the vial to room temperature.

-

Add 1 mL of water or saturated NaCl solution and 1-2 mL of hexane (or heptane) to the vial.

-

Vortex vigorously for 1-2 minutes to extract the FAMEs into the organic layer.

-

Allow the layers to separate. Centrifugation can aid in phase separation.

-

Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.

-

Dry the organic extract over a small amount of anhydrous sodium sulfate to remove any residual water.

-

The FAMEs solution is now ready for GC analysis.

Quantitative Data Summary for Acid-Catalyzed Derivatization:

| Parameter | Value/Range | Notes |

| Sample Amount | 1-35 mg | Dependent on the expected fatty acid concentration.[9] |

| Reagent | BF₃-Methanol (12-14%) or BCl₃-Methanol (12%) | BF₃ is very common and effective.[1][8] |

| Reaction Temperature | 60 - 100°C | Higher temperatures can accelerate the reaction.[1] |

| Reaction Time | 5 - 20 minutes | Longer times may be needed for complete reaction of complex lipids.[1][9] |

| Extraction Solvent | Hexane or Heptane | Non-polar solvents to efficiently extract FAMEs.[1][9] |

Protocol 2: Base-Catalyzed Transesterification using Sodium Methoxide (B1231860)

Base-catalyzed transesterification is a rapid method suitable for samples containing triglycerides but is not effective for free fatty acids.[7] If the sample contains a significant amount of FFAs, they will form soaps, which will not be converted to FAMEs.[7]

Materials:

-

Oil or fat sample (approx. 25 mg)

-

Sodium methoxide (NaOCH₃) solution (0.5 M in methanol)

-

Hexane or Heptane, GC grade

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh approximately 25 mg of the oil or fat sample into a reaction vial.

-

Add 2 mL of 0.5 M sodium methoxide solution.

-

Cap the vial and vortex vigorously for 5 minutes at room temperature.

-

Add 2 mL of hexane and 2 mL of saturated NaCl solution.

-

Vortex again for 1-2 minutes to extract the FAMEs.

-

Centrifuge for 5 minutes to achieve clear phase separation.

-

Transfer the upper hexane layer to a clean vial.

-

Dry the extract over anhydrous sodium sulfate.

-

The sample is ready for GC injection.

Quantitative Data Summary for Base-Catalyzed Transesterification:

| Parameter | Value/Range | Notes |

| Sample Amount | ~25 mg | Suitable for glyceride-rich samples. |

| Reagent | 0.5 M Sodium Methoxide in Methanol | A common and effective base catalyst.[10] |

| Reaction Temperature | Room Temperature | The reaction is typically rapid at ambient temperatures.[11] |

| Reaction Time | 2 - 5 minutes | Significantly faster than acid-catalyzed methods.[11] |

| Extraction Solvent | Hexane or Heptane | Standard for FAME extraction. |

Protocol 3: Two-Step Saponification and Acid-Catalyzed Esterification

This method is comprehensive and suitable for all lipid classes, including those with high free fatty acid content and complex lipids.[2] It involves the initial hydrolysis of all acyl lipids to free fatty acids (saponification), followed by their esterification.

Materials:

-

Lipid sample

-

Methanolic Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (e.g., 0.5 M)

-

BF₃-Methanol (12-14%) or Methanolic HCl

-

Hexane or Heptane, GC grade

-

Water or saturated NaCl solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Place the lipid sample into a reaction vial.

-

Saponification: Add 2 mL of methanolic NaOH or KOH. Heat at 80-100°C for 10-20 minutes to hydrolyze the lipids into fatty acid salts.

-

Cool the reaction mixture.

-

Esterification: Add 2 mL of 12-14% BF₃-methanol. Heat again at 80-100°C for 5-10 minutes to convert the fatty acid salts to FAMEs.

-

Cool the vial to room temperature.

-

Add 1 mL of water and 2 mL of hexane.

-

Vortex vigorously to extract the FAMEs.

-

Allow the layers to separate and transfer the upper organic layer to a new vial.

-

Dry the extract over anhydrous sodium sulfate.

-

The sample is ready for GC analysis.

Visualizations

Caption: Workflow for Acid-Catalyzed FAMEs Preparation.

Caption: Workflow for Base-Catalyzed FAMEs Preparation.

Caption: Acid-Catalyzed Esterification of Free Fatty Acids.

GC Analysis of FAMEs

Once the FAMEs are prepared, they are analyzed by gas chromatography, typically with a flame ionization detector (GC-FID) for quantification or a mass spectrometer (GC-MS) for identification.[12]

Typical GC-FID Conditions:

-

Column: A polar capillary column, such as one with a Carbowax-type (polyethylene glycol) or a high-cyanopropyl stationary phase, is commonly used for the separation of FAMEs, including cis and trans isomers.[2]

-

Injector Temperature: 220-260°C.

-

Detector Temperature (FID): 250-280°C.[9]

-

Carrier Gas: Hydrogen or Helium.

-

Temperature Program: An oven temperature program is used to separate FAMEs based on their chain length and degree of unsaturation. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the longer-chain FAMEs.[3]

-

Injection: A small volume (e.g., 1 µL) of the FAMEs solution is injected.[9]

The identification of individual FAMEs is achieved by comparing their retention times with those of known standards. Quantification is performed by comparing the peak areas of the FAMEs in the sample to the peak areas of an internal or external standard.

Conclusion

The derivatization of fatty acids to FAMEs is a critical step for their accurate and reliable analysis by gas chromatography. The choice of the derivatization method, whether acid-catalyzed, base-catalyzed, or a two-step approach, should be based on the lipid composition of the sample. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can achieve high-quality, reproducible results in their fatty acid analysis.

References

- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 3. s4science.at [s4science.at]

- 4. Acid-Catalyzed Esterification [springboardbiodiesel.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Methyl 21-hydroxyhenicosanoate as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methyl 21-hydroxyhenicosanoate as an internal standard in the quantitative analysis of very-long-chain fatty acids (VLCFAs) and other related lipids.

Introduction

Quantitative analysis of lipids, particularly very-long-chain fatty acids (VLCFAs), is crucial in various fields of research, including drug development, diagnostics, and fundamental biology. The accuracy and reliability of such analyses heavily depend on the use of an appropriate internal standard (IS). An ideal internal standard should be a compound that is chemically similar to the analyte of interest but is not naturally present in the sample.

This compound, an odd-chain omega-hydroxylated fatty acid methyl ester, serves as an excellent internal standard for the analysis of VLCFAs and hydroxylated fatty acids. Its odd-numbered carbon chain (C21) makes it rare in most biological systems, thus minimizing the risk of interference from endogenous compounds.[1][2][3] Its structural similarity to VLCFAs and the presence of a hydroxyl group make it a suitable surrogate for tracking the analytical recovery of these molecules through sample preparation and analysis.

Rationale for Use

The selection of an appropriate internal standard is critical for compensating for analyte loss during sample preparation and for variations in instrument response.[1][4] While stable isotope-labeled standards are considered the gold standard, they can be expensive and are not always commercially available for every analyte.[4] Odd-chain fatty acids (OCFAs) have historically been used as internal standards in fatty acid analysis because their natural abundance is typically insignificant in many biological matrices.[1][2][3]

This compound offers several advantages as an internal standard:

-

Chemical Similarity: Its long aliphatic chain and methyl ester group mimic the properties of endogenous fatty acid methyl esters (FAMEs), ensuring similar behavior during extraction and chromatographic separation. The terminal hydroxyl group also makes it particularly suitable for the analysis of hydroxylated fatty acids.

-

Low Endogenous Abundance: As an odd-chain fatty acid, it is generally not present in significant amounts in biological samples, preventing overestimation of the analyte concentration.[1][5]

-

Chromatographic Separation: Its unique chain length allows for baseline separation from common even-chain fatty acids in most chromatographic systems.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantitative analysis of VLCFAs and hydroxylated fatty acids using methods where this compound would be a suitable internal standard. The data is compiled from studies using similar analytical techniques and internal standards.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

| Parameter | Typical Performance | Reference(s) |

| Linearity (R²) | > 0.99 | [6][7] |

| Limit of Detection (LOD) | 0.05 - 1 µM | [8] |

| Limit of Quantitation (LOQ) | 0.15 - 5 µM | [7][8] |

| Intraday Precision (%RSD) | < 10% | [6][8] |

| Interday Precision (%RSD) | < 15% | [6][8] |

| Accuracy (Recovery) | 85 - 115% | [4][6] |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance

| Parameter | Typical Performance | Reference(s) |

| Linearity (R²) | > 0.998 | [9][10][11] |

| Limit of Detection (LOD) | 0.001 - 0.1 µM | [9][10] |

| Limit of Quantitation (LOQ) | 0.003 - 0.3 µM | [9][10] |

| Intraday Precision (%RSD) | < 12% | [9][10][11] |

| Interday Precision (%RSD) | < 20% | [9][10][11] |

| Accuracy (Recovery) | 90 - 120% | [9][10] |

Experimental Protocols

This protocol describes the hydrolysis of total fatty acids from plasma, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS using this compound as an internal standard.

4.1.1. Materials

-

This compound internal standard solution (10 µg/mL in methanol)

-

Plasma sample

-

Acetyl chloride

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Nitrogen gas for evaporation

4.1.2. Sample Preparation and Derivatization

-

To 100 µL of plasma, add 50 µL of the this compound internal standard solution.

-

Add 1 mL of methanol and vortex thoroughly.

-

Slowly add 200 µL of acetyl chloride while vortexing.

-

Cap the tube tightly and heat at 100°C for 1 hour for simultaneous extraction and transesterification.

-

Cool the sample to room temperature.

-

Add 1.5 mL of saturated sodium bicarbonate solution to neutralize the reaction.

-

Extract the FAMEs by adding 1 mL of hexane and vortexing for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane layer to a clean tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

4.1.3. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 175°C at 10°C/min, then ramp to 230°C at 4°C/min and hold for 5 min.

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

4.1.4. Data Analysis Quantify the target VLCFA FAMEs by comparing the peak area of their characteristic ions to the peak area of a characteristic ion of this compound. Generate a calibration curve using known concentrations of VLCFA standards and a fixed concentration of the internal standard.

This protocol describes the extraction of free hydroxylated VLCFAs from tissue and their analysis by LC-MS/MS using this compound as an internal standard.

4.2.1. Materials

-

This compound internal standard solution (1 ng/mL in methanol)

-

Tissue sample (e.g., liver, brain)

-

Methanol

-

Chloroform

-

0.1% Formic acid in water

-

0.1% Formic acid in acetonitrile

-

Nitrogen gas for evaporation

4.2.2. Sample Preparation

-

Weigh approximately 50 mg of tissue and homogenize in 1 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Add 50 µL of the this compound internal standard solution to the homogenate.

-

Vortex for 2 minutes.

-

Add 200 µL of water and vortex again.

-

Centrifuge at 3000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase into a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in 100 µL of 1:1 (v/v) methanol:water for LC-MS/MS analysis.

4.2.3. LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient: Start with 50% B, increase to 98% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Injection Volume: 5 µL

-

Ion Source: Electrospray Ionization (ESI) in negative mode

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 325°C

-

Gas Flow: 8 L/min

-

Nebulizer Pressure: 40 psi

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

4.2.4. Data Analysis Develop MRM transitions for each target analyte and for this compound. Quantify the analytes by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to a calibration curve prepared with known standards.

Visualizations

The following diagram illustrates a simplified metabolic pathway for very-long-chain fatty acids, including the elongation process and subsequent omega-oxidation, which would produce substrates for which this compound is an ideal internal standard.

Caption: Simplified metabolic pathway of very-long-chain fatty acids.

The diagram below outlines the general workflow for the quantitative analysis of VLCFAs using this compound as an internal standard.

Caption: General workflow for VLCFA analysis with an internal standard.

This diagram illustrates the logical relationship for selecting an appropriate internal standard for fatty acid analysis.

References

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]

- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards [mdpi.com]

- 7. repo.unand.ac.id [repo.unand.ac.id]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for the Extraction of Omega-Hydroxy Fatty Acids from Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Omega-Hydroxy Fatty Acids